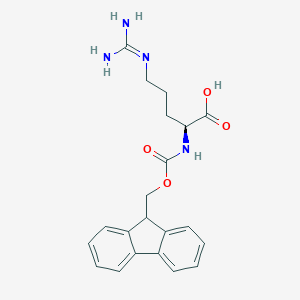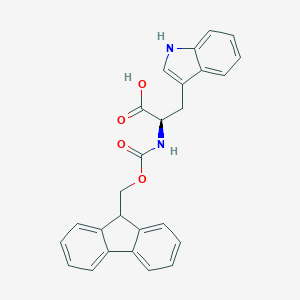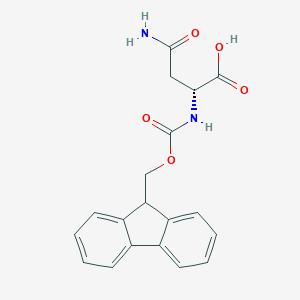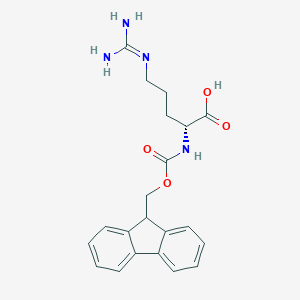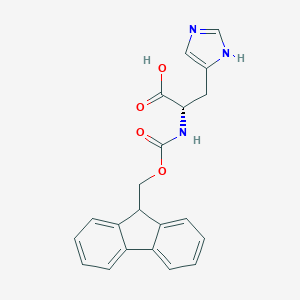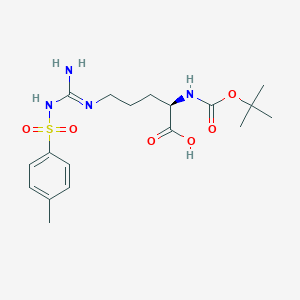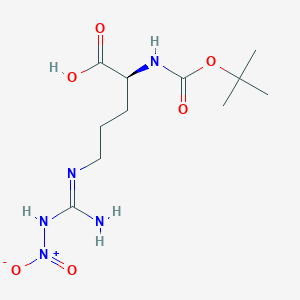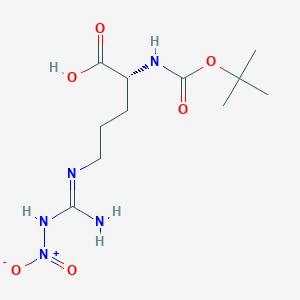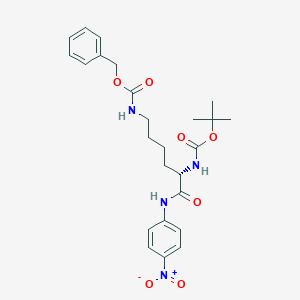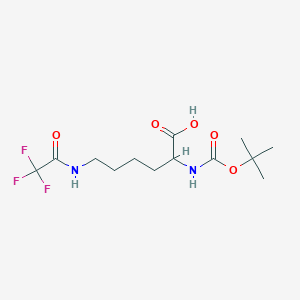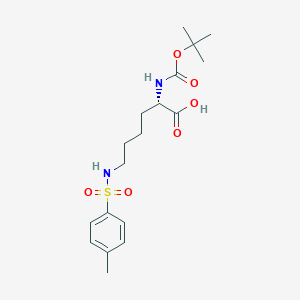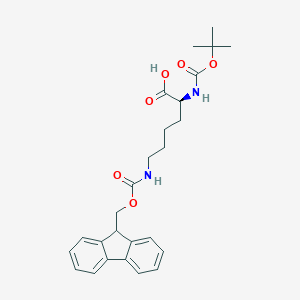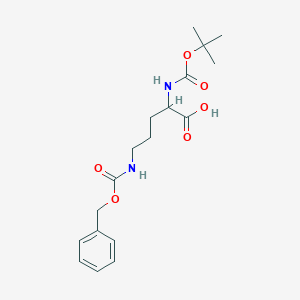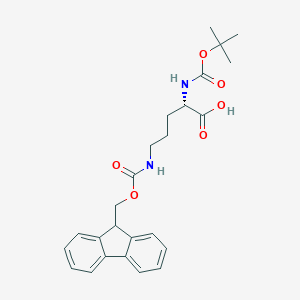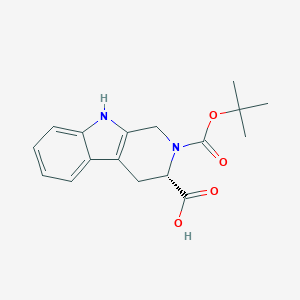
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (CAS# 66863-43-2) is a useful research chemical . It is a reactant involved in the synthesis of molecules for biological studies .
Synthesis Analysis
This compound is used as a reactant in the synthesis of various molecules for biological studies, including cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation .Molecular Structure Analysis
The empirical formula of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is C17H20N2O4 . Its molecular weight is 316.35 .Chemical Reactions Analysis
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is involved in the synthesis of molecules for biological studies, including cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation .Physical And Chemical Properties Analysis
The compound is a white to light cream crystalline powder . It has a predicted boiling point of 525.6±50.0 °C and a predicted density of 1.322±0.06 g/cm3 . The compound’s pKa is predicted to be 3.98±0.20 .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Boronic acids, including derivatives and related compounds, have been recognized for their utility as catalysts in various organic transformations. These compounds can promote direct transformations of hydroxy groups into valuable products under mild conditions. The reversible covalent bond formation with hydroxy groups enables electrophilic and nucleophilic modes of activation, facilitating amide formation, cycloadditions, conjugate additions, and selective Friedel-Crafts-type reactions. This catalytic activity demonstrates the potential of boronic acids and related compounds in synthesizing complex molecules efficiently and selectively, showcasing the importance of such compounds in organic synthesis (Hall, 2019).
Peptide and Amide Bond Formation
The compound has been implicated in the synthesis of peptides and amides, indicating its role in the formation of complex organic molecules. For instance, methods have been developed for the efficient formation of amides or peptides from carboxylic acids and amines. These methodologies leverage the unique properties of boronic acid derivatives for activating carboxylic acids, leading to high-yield production of peptides, which are crucial for biological research and pharmaceutical applications (Basel & Hassner, 2002).
Chemoselective Ligation and Modification of Peptides
The ability to perform chemoselective ligation and modification of peptides is another significant application. This process is critical for the synthesis of complex peptides and proteins with precise structural and functional attributes. Techniques such as native chemical ligation, which allows for the ligation of peptides at specific sites, are essential for constructing proteins with defined structures for research and therapeutic uses (Crich & Banerjee, 2007).
Advanced Materials and Environmental Applications
Beyond synthesis and catalysis, derivatives of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid are explored for their potential in creating advanced materials and environmental applications. For example, modified nanosheets of Bi2O2CO3 (m-BOC) have been designed for the smart removal of dye pollutants, indicating the versatility of Boc-related compounds in addressing environmental challenges. These materials can adsorb and desorb contaminants in response to external stimuli, such as light, providing a recyclable and efficient solution for water treatment (Liu et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEPEWKHTOVVAT-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

